Superior Cardiac Safety Profile of Daunorubicin Compared to Doxorubicin: IGHG Guideline-Based Equivalence Ratio
Daunorubicin (Cerubidin) is associated with a significantly lower risk of cancer therapy-related cardiac dysfunction (CTRCD) compared to doxorubicin, a key differentiator for formulary consideration [1]. The International Late Effects of Childhood Cancer Guideline Harmonization Group (IGHG) recommends an equivalence ratio of 0.6 to convert a daunorubicin dose to a doxorubicin-equivalent dose for cardiotoxicity risk assessment [2]. This means that 100 mg/m² of daunorubicin confers a similar cardiac risk to 60 mg/m² of doxorubicin.
| Evidence Dimension | Cardiac Dysfunction Risk (CTRCD Equivalence Ratio) |
|---|---|
| Target Compound Data | 1.0 (Baseline for ratio calculation) |
| Comparator Or Baseline | Doxorubicin (Ratio = 1.0) |
| Quantified Difference | Daunorubicin-to-Doxorubicin Conversion Ratio = 0.6 (i.e., 40% lower risk per unit dose) |
| Conditions | Systematic review and expert panel consensus based on clinical evidence from childhood cancer survivors [1]. |
Why This Matters
This evidence-based cardiotoxicity differential enables procurement decisions for protocols where minimizing long-term cardiac sequelae is a priority, potentially favoring daunorubicin over doxorubicin in specific patient or research models.
- [1] International Late Effects of Childhood Cancer Guideline Harmonization Group. IGHG Recommendations for Anthracycline and Anthraquinone Cardiac Dysfunction Equivalence Ratios After Childhood Cancer: JACC: CardioOncology Expert Panel. JACC CardioOncol. 2025;7(6):683-690. View Source
- [2] American College of Cardiology. JACC: CardioOncology Expert Panel Recommends Equivalence Ratios For Some Chemotherapy Drugs Post Childhood Cancer. 2025. View Source
